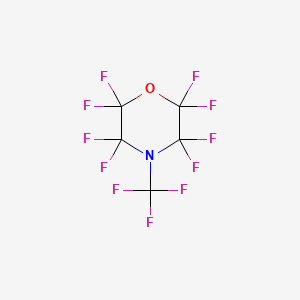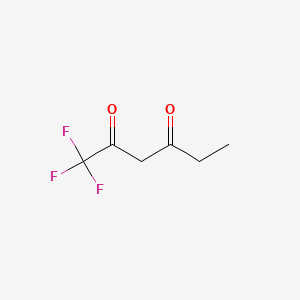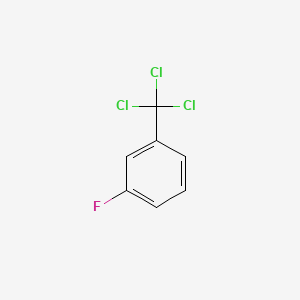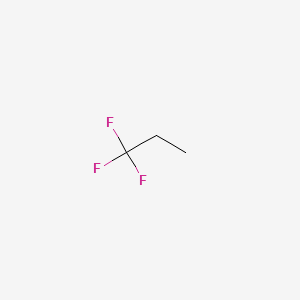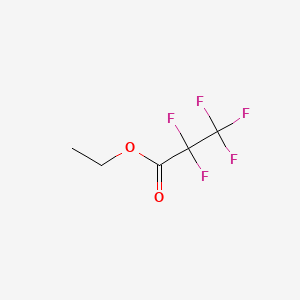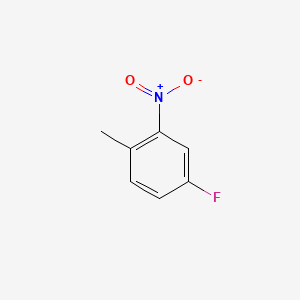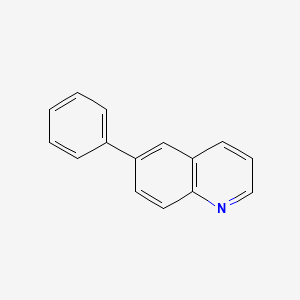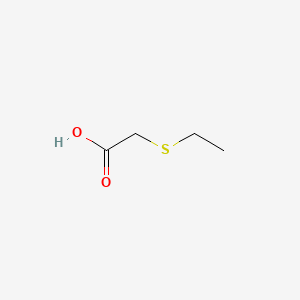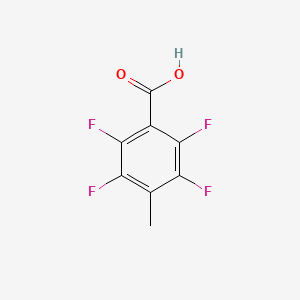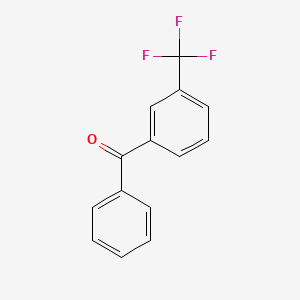
3-(Trifluoromethyl)benzophenone
Vue d'ensemble
Description
3-(Trifluoromethyl)benzophenone is a chemical compound that is closely related to benzophenone, which is known for its high triplet yield and reactivity in photochemistry. The trifluoromethyl group attached to the benzophenone core significantly alters its chemical and physical properties, making it a subject of interest in various chemical reactions and applications, including organic synthesis and material science .
Synthesis Analysis
The synthesis of trifluoromethylated benzophenones can be achieved through the activation of the benzylic sp3 C–F bond. Trifluoromethanesulfonic acid (triflic acid) has been found to efficiently activate this bond, allowing trifluoromethylated arenes to react with benzene to yield benzophenones under Brønsted acid catalysis at room temperature. This method provides a pathway to synthesize benzophenones with moderate to good yields and demonstrates the potential for both inter- and intramolecular arylation processes .
Molecular Structure Analysis
The molecular structure of 3,3'-bis(trifluoromethyl)benzophenone (TFMBP) has been studied using FT-IR and FT-Raman spectroscopy. The analysis of the vibrational spectra and natural bond orbital analysis reveals various intramolecular interactions that contribute to the stabilization of the molecule. The HOMO-LUMO energy gap and other quantum chemical calculations, such as polarizability and hyperpolarizability, have been computed to understand the electronic properties of the molecule. These studies provide insight into the molecular structure and its influence on the physical properties of the compound .
Chemical Reactions Analysis
The reactivity of benzophenone derivatives, including those with trifluoromethyl groups, can be explored through their behavior in different chemical reactions. For instance, the degradation of benzophenone-3 (BP-3) in water during chlorination and UV/chlorination reactions follows pseudo-first-order kinetics. The degradation pathways involve electrophilic aromatic halogenation, and several transformation products have been identified, which are important for understanding the environmental impact and reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by the presence of trifluoromethyl groups. For example, BP-3 is lipophilic, photostable, and bioaccumulative, and it can be rapidly absorbed through various routes. The presence of trifluoromethyl groups can affect the compound's metabolism, as seen in the metabolism of BP-3 by rat and human liver microsomes, which results in various metabolites with different endocrine-disrupting activities . Additionally, the Suzuki–Miyaura cross-coupling reactions of benzophenone derivatives can be used to synthesize functionalized benzophenones with specific physical and chemical properties .
Applications De Recherche Scientifique
Summary of the Application
Benzophenone imine and its derivatives are used as ammonia equivalents for synthesizing primary amines . This method allows for the selective formation of primary amines and the production of easily deprotectable imines .
Methods of Application or Experimental Procedures
The method involves using benzophenone imine and its derivatives as ammonia equivalents, achieving the selective formation of protected primary amines even when using an equivalent of imines . The imine moiety can then be easily hydrolyzed to provide unprotected primary amines .
Results or Outcomes
This method has led to the development of various C–N bond-forming reactions in recent years . It provides a synthetically useful and broadly applicable method for synthesizing primary amines .
Safety And Hazards
When handling 3-(Trifluoromethyl)benzophenone, it’s important to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation. Use with adequate ventilation. Wash clothing before reuse . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Propriétés
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXDAYKKVHAKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223121 | |
| Record name | 3-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzophenone | |
CAS RN |
728-81-4 | |
| Record name | 3-(Trifluoromethyl)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)benzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM8ZD9GJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)


